molecular formula C18H13F6N3OS B10892433 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10892433
M. Wt: 433.4 g/mol
InChI Key: AKTMFAZERPUZAX-UHFFFAOYSA-N
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Description

N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzimidazole moiety, and an acetamide linkage, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C18H13F6N3OS

Molecular Weight

433.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13F6N3OS/c1-9-2-3-13-14(4-9)27-16(26-13)29-8-15(28)25-12-6-10(17(19,20)21)5-11(7-12)18(22,23)24/h2-7H,8H2,1H3,(H,25,28)(H,26,27)

InChI Key

AKTMFAZERPUZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The trifluoromethylated phenyl group is introduced via electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The final step often involves purification techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The benzimidazole moiety can interact with nucleic acids and proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a trifluoromethylated phenyl group and a benzimidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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